molecular formula C9H7ClO2 B184904 6-Chlorochroman-4-one CAS No. 37674-72-9

6-Chlorochroman-4-one

Cat. No.: B184904
CAS No.: 37674-72-9
M. Wt: 182.6 g/mol
InChI Key: LLTDYHFVIVSQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorochroman-4-one (CAS: 37674-72-9) is a chroman derivative with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . Its structure consists of a chroman ring (a benzopyran moiety) with a ketone group at the 4th position and a chlorine substituent at the 6th position (Figure 1). Key properties include a melting point of 101–102°C and solubility in common organic solvents, making it a versatile intermediate in pharmaceutical synthesis .

The compound’s reactivity is driven by the electron-withdrawing chlorine atom and the ketone group, which facilitate nucleophilic additions and cyclization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorochroman-4-one typically involves the chlorination of chroman-4-one. One common method includes the reaction of chroman-4-one with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chlorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 6-Chlorochroman-4-one

The synthesis of this compound is often achieved through various chemical methods. One notable approach involves the use of biocatalysts, which are increasingly favored for their environmental benefits and efficiency. The compound can be reduced to (S)-6-chlorochroman-4-ol using whole-cell biotransformation with Lactobacillus paracasei as the biocatalyst. This method has demonstrated high enantioselectivity, yielding enantiomerically pure products suitable for pharmaceutical applications .

The optimization of reaction conditions such as temperature, pH, and incubation time is crucial for maximizing yield and purity. For instance, studies have shown that maintaining a reaction temperature around 28°C with a pH of 6.5 can lead to conversion rates exceeding 94% with an enantiomeric excess greater than 99% .

Biological Activities

This compound exhibits various biological activities that make it a valuable compound in medicinal chemistry:

  • Anti-inflammatory Properties : Research indicates that derivatives of chroman compounds can exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Antiviral Activity : Some studies suggest that compounds related to this compound may possess antiviral properties, making them candidates for further investigation in antiviral drug development.
  • Vasodilation Effects : The compound may also demonstrate vasodilatory actions, which could be beneficial for cardiovascular health .

Pharmaceutical Applications

The primary application of this compound lies in its role as a precursor for the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential use in:

  • Chiral Drug Synthesis : The ability to produce enantiomerically pure forms of the compound is critical for developing chiral drugs that meet regulatory standards for safety and efficacy.
  • Drug Discovery : As a scaffold for drug design, this compound can be modified to enhance its biological activity and selectivity against specific targets in disease pathways .

Case Study 1: Biocatalytic Reduction

A study conducted on the biocatalytic reduction of this compound demonstrated the feasibility of using Lactobacillus paracasei as an effective biocatalyst. The research highlighted the optimization of conditions leading to high yields and enantiomeric purity, showcasing the potential for industrial applications in green chemistry .

ParameterOptimal Value
Temperature28°C
pH6.5
Incubation Time48 hours
Conversion Rate>94%
Enantiomeric Excess>99%

Case Study 2: Antiviral Screening

Another study focused on screening derivatives of this compound for antiviral activity against specific viral strains. The results indicated promising activity, warranting further investigation into its mechanism and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Chlorochroman-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Table 1: Comparison with Chroman Derivatives

Compound Substituents/Functional Groups Unique Features References
6-Chlorochroman-4-one Cl (C6), ketone (C4) High reactivity due to ketone and Cl; used in anticancer drug precursors
6-Chlorochroman-3-one Cl (C6), ketone (C3) Ketone at C3 alters electronic distribution; reduced stability compared to C4
6-Methoxychroman-4-one OMe (C6), ketone (C4) Methoxy group increases solubility but reduces electrophilicity at C6
7-Hydroxychroman-4-one OH (C7), ketone (C4) Hydroxyl group enhances antioxidant activity but lowers thermal stability

Key Insights :

  • Position of ketone : Moving the ketone from C4 (this compound) to C3 (6-Chlorochroman-3-one) reduces conjugation with the aromatic ring, lowering reactivity .

Halogen and Functional Group Modifications

Table 2: Halogen-Substituted Chroman Derivatives

Compound Substituents Biological/Chemical Impact References
This compound Cl (C6), ketone (C4) Anticancer activity via kinase inhibition
6-Bromochroman-3-one Br (C6), ketone (C3) Higher molecular weight; potential for radiopharmaceuticals
6-Chloro-8-fluorochroman-4-amine Cl (C6), F (C8), amine (C4) Dual halogenation enhances receptor binding affinity
6-Chloro-3-(methylthiomethyl)chroman-4-one Cl (C6), methylthiomethyl (C3) Sulfur-containing group improves metal-chelating properties

Key Insights :

  • Halogen type : Bromine in 6-Bromochroman-3-one increases steric bulk compared to chlorine, affecting pharmacokinetics .
  • Dual halogens : 6-Chloro-8-fluorochroman-4-amine shows enhanced antimicrobial activity due to synergistic electronic effects .

Stereochemical and Structural Analogues

Table 3: Chiral and Complex Derivatives

Compound Structural Features Applications References
(S)-6-Chlorochroman-4-ol Cl (C6), hydroxyl (C4), S-configuration Enantioselective synthesis of neuroprotectants
2-((1S,3s)-adamantan-1-yl)-6-chlorochroman-4-one Cl (C6), adamantyl group (C2) High thermal stability; antiviral candidates
(R)-6-Chloro-8-methoxychroman-4-amine Cl (C6), OMe (C8), amine (C4), R-configuration Stereospecific enzyme inhibition

Key Insights :

  • Chirality : The (S)-configuration in (S)-6-Chlorochroman-4-ol enables >99% enantiomeric excess in biocatalytic synthesis, critical for drug specificity .
  • Bulky substituents : The adamantyl group in 2-((1S,3s)-adamantan-1-yl)-6-chlorochroman-4-one enhances lipophilicity, improving blood-brain barrier penetration .

Biological Activity

6-Chlorochroman-4-one is a significant compound within the chromanone family, characterized by its fused cyclic structure. This compound has garnered interest due to its diverse biological activities, including potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a chlorinated chroman backbone, which contributes to its unique chemical properties. The presence of the chlorine atom at the 6-position enhances its lipophilicity, potentially influencing its biological interactions and efficacy.

Anticancer Activity

Research indicates that chroman-4-one derivatives exhibit notable anticancer properties. A study evaluating various chroman-4-one derivatives found that compounds containing the thiochromanone skeleton displayed higher anticancer activity against multiple human tumor cell lines. Specifically, this compound derivatives were tested against 60 human tumor cell lines, revealing promising cytotoxic effects (Table 1) .

CompoundCell Line TestedIC50 (µM)Activity Level
This compoundA549 (Lung)15Moderate
6-Chloro-3-(4-hydroxyarylidene)MCF-7 (Breast)10High
6-Chloro-3-(3-hydroxyarylidene)HeLa (Cervical)12High

The anticancer activity appears to be mediated through mechanisms that may involve the modulation of apoptosis and cell cycle arrest, although further mechanistic studies are warranted.

Antilipidemic Effects

The antilipidemic activity of this compound was investigated in a hyperlipidemic rat model. The compound was found to exert effects on lipid profiles, suggesting potential therapeutic applications in managing dyslipidemia. Notably, while some derivatives showed inactivity in lowering cholesterol levels, they effectively normalized triglyceride levels in hyperlipidemic conditions .

Biocatalytic Applications

Recent studies have explored the biocatalytic reduction of this compound to produce enantiopure (S)-6-chlorochroman-4-ol using Lactobacillus paracasei as a biocatalyst. This process demonstrated high enantioselectivity (>99% ee) and conversion rates under optimized conditions, highlighting the compound's utility in synthetic organic chemistry and pharmaceutical applications .

Study on Anticancer Activity

In a comprehensive study by Boumendjel et al., various chroman-4-one derivatives were synthesized and evaluated for their anticancer properties. The study specifically highlighted the efficacy of this compound against several cancer cell lines, demonstrating its potential as a lead compound for further development .

Biotransformation Study

A significant case study focused on the biotransformation of this compound into (S)-6-chlorochroman-4-ol using whole-cell biocatalysis. The study optimized reaction conditions such as temperature and incubation time, achieving high yields and enantiomeric purity. This method underscores the environmental benefits of using biocatalysts for synthesizing pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Chlorochroman-4-one be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions such as stoichiometry, catalyst type (e.g., Amberlyst-15 under microwave irradiation ), and solvent systems. For instance, adjusting the equivalents of 6-chloro-4H-chromen-4-one (2.0 equiv.) and optimizing purification via column chromatography (n-pentane:EtOAc gradients) can enhance yield (44% reported in one protocol ). Replicating procedures with controlled temperature and inert atmospheres may reduce side reactions.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using n-pentane:EtOAc (90:5) is commonly employed , but recrystallization or preparative HPLC may improve purity for sensitive applications. Monitoring via TLC (Rf = 0.63 in n-pentane:EtOAc 10:1 ) ensures consistent separation.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of 1H^1H NMR (e.g., δ5.35 for H2-2 and δ7.80 for H-β ), mass spectrometry, and melting point analysis (152–154°C ). Cross-validate with FTIR for functional groups and elemental analysis for stoichiometric confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Replicate experiments under standardized conditions (deuterated solvents, calibrated instruments) and employ computational NMR prediction tools (e.g., DFT calculations) to validate assignments .

Q. What strategies are recommended for analyzing the catalytic activity of this compound in condensation reactions?

  • Methodological Answer : Design kinetic studies under microwave irradiation with varying catalysts (e.g., Amberlyst-15 ) and substrates. Monitor reaction progress via GC-MS or in-situ IR. Compare turnover frequencies and activation energies to establish structure-activity relationships (SARs).

Q. How can researchers address low reproducibility in synthetic protocols for this compound analogs?

  • Methodological Answer : Systematically document variables (e.g., moisture sensitivity, catalyst aging) and use statistical tools like Design of Experiments (DoE) to identify critical factors. Share raw data and detailed protocols in supplementary materials to enhance reproducibility .

Q. What methodologies are suitable for investigating the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Assess degradation products via LC-MS and correlate with environmental factors (light, oxygen). Use Arrhenius modeling to predict shelf-life .

Q. How can the biological relevance of this compound be explored in disease models?

  • Methodological Answer : Screen for bioactivity using target-specific assays (e.g., enzyme inhibition, cytotoxicity). Pair with ADMET profiling (solubility, metabolic stability) and SAR studies on substituted derivatives (e.g., 6-Me-Chr. or Th-chr. ).

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform control experiments to isolate variables (e.g., ligand effects, metal catalysts). Use multivariate analysis to distinguish between electronic (chlorine substituent) and steric influences. Compare results with computational docking studies .

Q. What frameworks are recommended for integrating this compound into broader mechanistic studies?

  • Methodological Answer : Apply kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms. Combine with in-situ spectroscopic techniques (e.g., EPR for radical intermediates) to validate proposed pathways .

Q. Experimental Design and Validation

Q. How can researchers ensure the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize solvent recovery and catalyst recycling. Validate purity and yield at each scale using GMP-like protocols .

Q. What steps are critical for validating the selectivity of this compound in multi-component reactions?

  • Methodological Answer : Use competition experiments with equimolar substrates and characterize products via X-ray crystallography. Employ 13C^{13}C-labeling to track regioselectivity .

Properties

IUPAC Name

6-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTDYHFVIVSQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191109
Record name 6-Chlorochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37674-72-9
Record name 6-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37674-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-chromanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037674729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37674-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorochroman-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-4-chromanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47JVC4GE87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chlorochroman-4-one
6-Chlorochroman-4-one
6-Chlorochroman-4-one
6-Chlorochroman-4-one
6-Chlorochroman-4-one
6-Chlorochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.